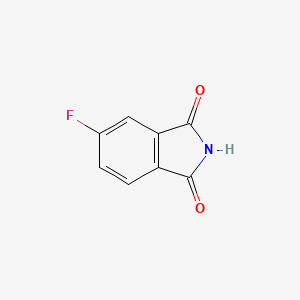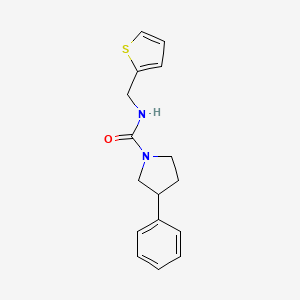
3-苯基-N-(噻吩-2-基甲基)吡咯烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a thiophen-2-ylmethyl group
科学研究应用
3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
Mode of action
The mode of action would depend on the specific biological target. Pyrrolidines and thiophenes can interact with targets in various ways, including binding to receptors or enzymes, inhibiting or promoting certain biological processes, and more .
Biochemical pathways
The affected biochemical pathways would depend on the specific biological target. Pyrrolidines and thiophenes can be involved in a wide range of biochemical pathways due to their versatile nature .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines and thiophenes can have diverse ADME properties .
Result of action
The molecular and cellular effects would depend on the specific biological target and mode of action. Pyrrolidines and thiophenes can have a wide range of effects, from anti-inflammatory to anticancer activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the chemical properties of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.
Attachment of the Thiophen-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl halide reacts with the pyrrolidine derivative.
Formation of the Carboxamide Group: The final step involves the conversion of the amine group on the pyrrolidine ring to a carboxamide group, typically through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
相似化合物的比较
Similar Compounds
3-phenyl-N-(thiophen-3-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with the thiophen group attached at a different position.
3-phenyl-N-(furan-2-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophen ring.
3-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophen ring.
Uniqueness
The uniqueness of 3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophen-2-ylmethyl group may impart unique electronic and steric properties, making it distinct from other similar compounds.
属性
IUPAC Name |
3-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-11-15-7-4-10-20-15)18-9-8-14(12-18)13-5-2-1-3-6-13/h1-7,10,14H,8-9,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTDIVQLNGZPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
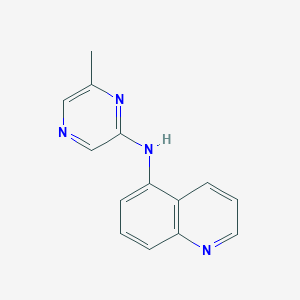
![3-chloro-N-[3-(methylcarbamoyl)thiophen-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2532501.png)

![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2532510.png)
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2532511.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2532512.png)
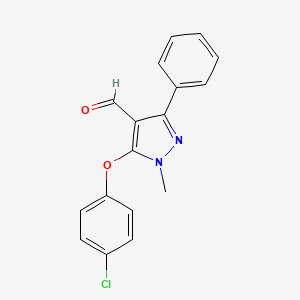
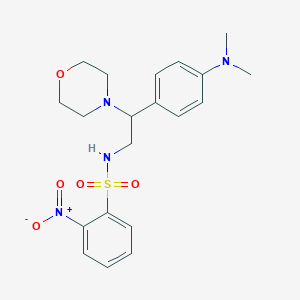
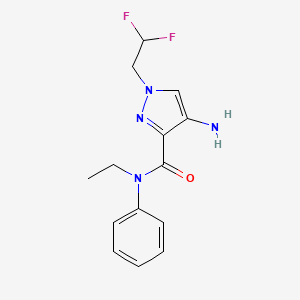
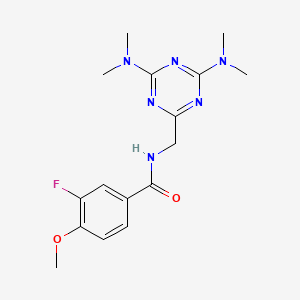
![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)
